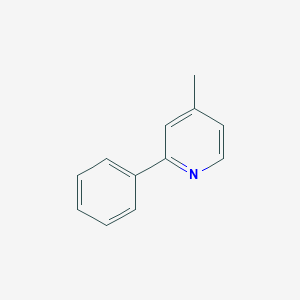

4-Methyl-2-phenylpyridine

説明

General Significance of Substituted Pyridines in Chemical Research

Substituted pyridines are a class of heterocyclic organic compounds that hold a position of paramount importance in the landscape of chemical research. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in a vast array of natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. researchgate.net This prevalence in nature has inspired chemists to explore the synthesis and application of a diverse range of substituted pyridines.

The utility of these compounds spans numerous fields. In medicinal chemistry, the pyridine scaffold is a key component in a multitude of pharmaceutical agents. researchgate.net Furthermore, substituted pyridines serve as essential ligands in coordination chemistry and organometallic catalysis, where they can be used to tune the electronic and steric properties of metal centers, thereby influencing the outcome of catalytic reactions. bohrium.comchemscene.com The basicity of the pyridine nitrogen atom also allows for its use in neutralizing acids produced during chemical reactions. nih.gov The search for novel and efficient methods for synthesizing polysubstituted pyridines remains an active area of research, driven by the continuous demand for new molecules with specific functions. nih.govrsc.orgtandfonline.com

Historical Context of Phenylpyridine Research and Development

The study of phenylpyridines, a specific subclass of substituted pyridines, has a rich history intertwined with the development of synthetic organic chemistry and coordination chemistry. Early research focused on the fundamental synthesis and reactivity of these compounds. A notable preparative method involves the reaction of phenyllithium (B1222949) with pyridine. wikipedia.org

A significant surge in interest in phenylpyridines, particularly 2-phenylpyridine (B120327), occurred with the advent of organometallic chemistry and its application in catalysis and materials science. wikipedia.org The ability of 2-phenylpyridine to undergo cyclometalation with transition metals like iridium and platinum opened up new avenues for the creation of highly stable and luminescent complexes. wikipedia.orgiucr.org These complexes have become central to the development of organic light-emitting diodes (OLEDs) due to their high quantum efficiencies and tunable emission properties. wikipedia.orgiucr.org Research has also explored the impact of further substitution on the phenyl and pyridine rings, which can modulate the photophysical and electronic properties of the resulting metal complexes. wikipedia.org

Academic Positioning of 4-Methyl-2-phenylpyridine within Phenylpyridine Chemistry

Within the broader family of phenylpyridines, this compound occupies a specific and valuable niche. It serves as a versatile building block and ligand in both organic synthesis and materials science. guidechem.com The presence of the methyl group at the 4-position of the pyridine ring introduces a subtle yet significant electronic and steric modification compared to the parent 2-phenylpyridine.

This modification influences its reactivity and its properties as a ligand. For instance, in palladium-catalyzed C-H activation reactions, the presence of a methyl group at the 4-position of the pyridine ring in 2-phenylpyridine derivatives has been shown to result in good reactivity. wiley.com Academically, this compound is often utilized in the synthesis of more complex molecules and as a ligand for functional metal complexes, particularly in the exploration of new materials with specific optical or electronic properties. chemscene.com It is considered a key intermediate in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMRJCUZPJJWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188302 | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3475-21-6 | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3475-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

The synthesis of 4-Methyl-2-phenylpyridine can be approached through various synthetic routes, often involving the construction of the pyridine (B92270) ring or the coupling of pre-existing phenyl and methyl-substituted pyridine moieties. One common strategy involves the palladium-catalyzed cross-coupling reaction of a suitable organometallic phenyl reagent with a 2-halo-4-methylpyridine.

In a broader context of substituted pyridine synthesis, multicomponent reactions are frequently employed, which allow for the construction of highly substituted pyridines in a single step from simple starting materials. tandfonline.com For instance, the reaction of aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridine derivatives. tandfonline.com Another approach is the iron-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.org

Characterization of this compound relies on standard spectroscopic techniques.

Interactive Data Table: Spectroscopic Data for this compound and Related Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spec (m/z) |

| This compound | 8.55 (d, 1H), 8.00-7.98 (m, 2H), 7.51-7.42 (m, 3H), 7.29-7.26 (m, 1H), 6.80 (dd, 1H), 3.91-3.90 (m, 3H) rsc.org | 166.4, 159.2, 150.9, 139.4, 129.0, 128.6, 126.9, 108.1, 106.8, 55.1 rsc.org | 3031, 2949, 2831, 1606, 1512, 1473, 1459, 1395, 1234, 1182, 1029, 828 rsc.org | HRMS [M+H]+: 186.0913 (calcd), 186.0924 (obsd) rsc.org |

| 4-Methyl-2-(phenyl(pyridin-2-ylamino)methyl)phenol | 2.1 (s, 3H), 4.0 (bs, 1H), 5.2 (s, 1H), 6.5-8.2 (m, 12H) brieflands.com | 21.4, 59.8, 106.9, 116, 117.3, 119.5, 122.7, 123.9, 126.1, 128, 129.3, 130.1, 135, 140.1, 147.5, 156.8, 159 brieflands.com | 3370 (OH), 3291 (NH), 1610 (C=N), 1553, 1470 (C=C Ar) brieflands.com | Not specified |

| This compound N-oxide | 2.39 (s, 3H) and other signals rsc.org | Not specified | 3048, 1610, 1508, 1497, 1328, 1263, 1209, 1095, 747, 678 rsc.org | Not specified |

Physicochemical Properties

The physicochemical properties of 4-Methyl-2-phenylpyridine are crucial for its handling, application, and understanding its behavior in various chemical systems.

Interactive Data Table: of this compound

| Property | Value |

| Molecular Formula | C12H11N guidechem.comchemsrc.com |

| Molecular Weight | 169.22 g/mol chemsrc.comsynchem.de |

| Appearance | White to light yellow powder or lump guidechem.com |

| Boiling Point | 284.5 ± 9.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 119.1 ± 11.4 °C chemsrc.com |

| Density | 1.0 ± 0.1 g/cm3 chemsrc.com |

| pKa | 5.06 ± 0.10 (Predicted) guidechem.com |

| LogP | 3.09 chemsrc.com |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C chemsrc.com |

| Index of Refraction | 1.568 chemsrc.com |

| Molar Refractivity | 53.76 cm3 guidechem.com |

| Solubility | Sparingly soluble in water, soluble in organic solvents. guidechem.com |

Crystal Structure and Molecular Geometry

The crystal structure and molecular geometry of 4-Methyl-2-phenylpyridine and its derivatives provide insight into the spatial arrangement of atoms and the nature of intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, information on related structures, such as iridium(III) complexes incorporating a derivative of this ligand, offers valuable insights.

In the crystal structure of fac-[2-(4-methyl-5-phenylpyridin-2-yl)phenyl-κ2C1,N]bis[2-(pyridin-2-yl)phenyl-κ2C1,N]iridium(III), the iridium(III) ion is in a distorted octahedral coordination environment. iucr.org The ligands are arranged in a facial manner. iucr.org The dihedral angles between the aromatic rings within the ligands are a key feature of the molecular geometry. iucr.org For instance, in the 2-(pyridin-2-yl)phenyl ligands, the dihedral angles between the pyridine (B92270) and phenyl rings are relatively small, indicating a somewhat planar conformation. iucr.org In the 2-[(4-phenyl-5-methyl)pyridine-2-yl]phenyl ligand, the dihedral angle between the central pyridine ring and the attached phenyl rings can vary. iucr.org

Intermolecular interactions, such as π–π stacking and C—H⋯π interactions, are often observed in the crystal packing of such aromatic compounds, leading to the formation of three-dimensional supramolecular networks. iucr.org

Reactivity and Mechanistic Studies

The reactivity of 4-Methyl-2-phenylpyridine is characterized by reactions involving the pyridine (B92270) ring, the methyl group, and the phenyl group, as well as its ability to act as a ligand in transition metal-catalyzed reactions.

The pyridine nitrogen is basic and can be protonated or alkylated. nih.gov The pyridine ring is generally more susceptible to nucleophilic substitution than electrophilic substitution. nih.gov The methyl group can undergo oxidation.

A significant area of reactivity for this compound involves its participation in C-H activation reactions. Palladium-catalyzed direct hydroxylation of 2-phenylpyridines using hydrogen peroxide as an oxidant has been reported. wiley.com In these reactions, the presence of a methyl group at the 4-position of the pyridine ring leads to good yields of the hydroxylated product. wiley.com Mechanistic studies of such reactions often propose the formation of a cyclometalated intermediate.

Furthermore, this compound can be hydrogenated. The selective hydrogenation of the pyridine ring in the presence of the phenyl ring is a key transformation. d-nb.info For example, the hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) can be achieved using a palladium on carbon (Pd/C) catalyst. d-nb.info

Advanced Research Applications of 4 Methyl 2 Phenylpyridine Derivatives

Catalysis Beyond Ligand Function

While the 2-phenylpyridine (B120327) moiety is a classic cyclometalating ligand, its derivatives, including 4-Methyl-2-phenylpyridine, are also utilized as substrates and precursors in various catalytic systems where the compound itself is transformed.

Homogeneous Catalysis

In homogeneous catalysis, derivatives of 2-phenylpyridine are common substrates for palladium-catalyzed C-H activation and functionalization, a powerful tool for molecular construction. rsc.org These reactions leverage the pyridine (B92270) ring as a directing group to selectively activate a C-H bond at the ortho position of the phenyl ring.

Research has demonstrated the utility of these substrates in various transformations:

C-H Acylation: 2-Phenylpyridine can be acylated using carboxylic acids in the presence of a palladium acetate (B1210297) catalyst and trifluoroacetic anhydride, achieving high yields. Studies have shown that electron-rich functional groups on the substrate generally lead to higher reactivity compared to electron-withdrawing groups. rsc.org

C-H Alkylation: Direct alkylation of aryl C-H bonds can be achieved using alkyl radicals generated from peroxides with a Pd(OAc)₂ catalyst. rsc.org Furthermore, electrochemical methods have been developed for the Pd-catalyzed C-H alkylation of 2-aryl pyridines with potassium trifluoroalkylborates in aqueous solutions within an undivided cell. chinesechemsoc.org

Suzuki-Miyaura Cross-Coupling: Palladium(II) complexes containing 2-phenylpyridine derivatives as ligands have been synthesized and shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net For instance, complexes with ligands such as 2-(m-tolyl)pyridine (B66043) and 2-(p-tolyl)pyridine, which are isomers of this compound, show catalytic activity in aqueous media under aerobic conditions. researchgate.net

| Ligand in Pd(II) Complex | Reactants | Catalyst Loading (mol%) | Base | Solvent System | Conditions |

|---|---|---|---|---|---|

| 2-Phenylpyridine Derivatives (e.g., m-tolyl, p-tolyl) | Aryl Halide + Arylboronic Acid | 0.3 - 3 | K₃PO₄·3H₂O | Solvent:Water (5:1) | Aerobic |

Heterogeneous Catalysis

The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. This compound has been employed as a substrate in reactions utilizing such systems.

A notable example is the direct C-H cyanation of 2-phenylpyridine derivatives. rsc.org In a specific study, this compound was successfully converted to its mono-cyano derivative with an 82% yield. rsc.org This transformation was accomplished using a robust heterogeneous catalyst system under specific conditions. rsc.org

| Substrate | Catalyst | Oxidant | Cyanating Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| This compound | Pd(II)/Mg-La mixed oxide | Cu(NO₃)₂·3H₂O | NH₄HCO₃ and DMSO | DMSO | 140 °C | 82% |

Additionally, the selective hydrogenation of the pyridine ring in phenylpyridine derivatives, while leaving the phenyl ring intact, is another important transformation often achieved with heterogeneous catalysts. Studies on 4-phenylpyridine (B135609) have shown that palladium on carbon (Pd/C) is a highly suitable catalyst for this selective hydrogenation, producing 4-phenylpiperidine (B165713) with high selectivity over deep hydrogenation products. d-nb.info

Photoredox Catalysis Systems

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis. In this area, this compound and its derivatives serve both as precursors to photocatalysts and as substrates for complex transformations.

An iridium complex incorporating this compound, specifically Ir(ppy)₂(4-Me-ppy), has been synthesized for use in photocatalytic systems. uni-regensburg.de This highlights the compound's role as a ligand in creating photoactive metal complexes.

Furthermore, derivatives of this compound are valuable substrates in photoredox-mediated reactions. A prominent example is the LED-activated, palladium-catalyzed C-H arylation of pyrimidine (B1678525) scaffolds containing a methyl-phenyl group. mdpi.com These reactions employ a dual catalytic system, typically involving a ruthenium(II) or iridium(III) bipyridine complex as the photoredox initiator and a palladium(II) salt as the C-H activation catalyst. mdpi.comrsc.org The process allows for regioselective phenylation at the ortho site of the phenyl ring at room temperature. mdpi.com

| Catalyst System | Aryl Source | Solvent | Additive | Light Source | Temperature |

|---|---|---|---|---|---|

| Pd(OAc)₂ + Ru(II) or Ir(III) photoinitiator | Phenyldiazonium salt | Methanol | AgOAc | White LED | Room Temp |

Materials Science Applications

The rigid, conjugated structure of this compound makes it an excellent candidate for incorporation into advanced materials with specific electronic and photophysical properties.

Building Blocks for Small Molecule Semiconductors

This compound is recognized and commercially supplied as a building block for the synthesis of small molecule organic semiconductors. tcichemicals.comscribd.com These materials are of great interest for applications in flexible electronic circuits, organic light-emitting diodes (OLEDs), and organic solar cells. scribd.com The pyridine-phenyl scaffold can be extended through cross-coupling reactions to create larger π-conjugated systems. The methyl group can enhance solubility and influence the solid-state packing of the resulting materials, which are critical factors for device performance. scribd.com

Ligands for Functional Metal Complexes in Advanced Materials

The 2-phenylpyridine (ppy) framework is a cornerstone ligand in coordination chemistry, particularly for heavy metal ions like iridium(III) and platinum(II). The resulting cyclometalated complexes often exhibit desirable photophysical properties, such as high phosphorescence quantum yields, making them essential components in OLEDs and chemical sensors.

The this compound ligand, a derivative of ppy, is used to fine-tune the properties of these metal complexes. uni-regensburg.de For example:

Iridium(III) Complexes: Unsubstituted 2-phenylpyridine (ppy) is a standard ligand in electroluminescent Ir(III) complexes. The introduction of substituents, such as a methyl group, can alter the electronic properties and steric environment of the complex, thereby influencing its emission color, quantum yield, and stability. uni-regensburg.de

Platinum(II) Complexes: Cyclometalated Pt(II) complexes containing a 2-phenylpyridine ligand are known to exhibit phosphorescence. acs.org By incorporating functional units, these complexes can be designed for specific applications. For instance, appending a known organic semiconductor unit like benzothienobenzothiophene (BTBT) to a pyridyl ligand in a Pt(ppy) complex creates a material with unique photophysical properties, demonstrating the modularity of this design approach. acs.org

| Metal Center | Complex Example | Ligand(s) | Application Area | Reference |

|---|---|---|---|---|

| Iridium(III) | [Ir(ppy)₂(4-Me-ppy)] | 2-Phenylpyridine, this compound | Photocatalysis | uni-regensburg.de |

| Iridium(III) | Generic [Ir(ppy)₃] type | 2-Phenylpyridine | OLEDs (Electroluminescence) | |

| Platinum(II) | [Pt(ppy)(BTBT-py)Cl] | 2-Phenylpyridine, BTBT-pyridyl | Advanced Materials (Photophysics) | acs.org |

Optoelectronic Device Research

Derivatives of this compound are increasingly investigated for their utility in optoelectronic devices, such as organic light-emitting diodes (OLEDs). ontosight.aichemscene.com The inherent electronic properties of the phenylpyridine structure, including its electron-donating or electron-accepting capabilities, make it a valuable component in the design of materials for these technologies. chemscene.com

In the field of OLEDs, iridium(III) complexes incorporating phenylpyridine-type ligands are of significant interest due to their ability to facilitate efficient phosphorescence. researchgate.netwikipedia.org For instance, heteroleptic iridium complexes have been synthesized using derivatives of 2-phenylpyridine as ligands. researchgate.net The substitution of a methyl group at the 4-position of the pyridine ring can influence the electronic properties and, consequently, the emission characteristics of these complexes. researchgate.net Research has shown that modifying 2-phenylpyridine ligands within iridium complexes can tune the emission color and enhance the efficiency of OLEDs. bohrium.com For example, a greenish-blue phosphorescent OLED with a high external quantum efficiency (EQE) of 33.5% was achieved using an iridium complex with a modified 2-phenylpyridine ligand. bohrium.com

Furthermore, the introduction of bulky or electron-donating groups to the this compound scaffold can impact the performance of OLEDs. The tert-butyl group, for example, is noted for its electron-donating capacity which can enhance catalytic efficiency in related applications. In the context of materials science, pyridine derivatives are explored for their use in organic light-emitting diodes (OLEDs) and solar cells due to their conjugated systems that facilitate electronic transitions. ontosight.ai

The following table summarizes the performance of select OLED devices incorporating derivatives of 2-phenylpyridine:

| Emitter/Host System | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) | Reference |

| (mdppy)₂Iracac in DPDDC host | 23.6% | - | rsc.org |

| Ir3 device | 33.5% (24.6% at 1000 cd/m²) | - | bohrium.com |

| tetra-Pt-S3 in m-TPAPy host | 22.4% (21.0% at 1000 cd/m²) | ~40,000 | acs.org |

Medicinal Chemistry and Bioactive Scaffolds

The pyridine ring is a common feature in many biologically active compounds and approved drugs, valued for its ability to enhance properties like solubility and bioavailability. researchgate.netnih.gov Consequently, derivatives of this compound are actively explored as scaffolds for the development of new therapeutic agents. ontosight.aiontosight.ai

Design and Synthesis of Derivatives for Biological Evaluation

The synthesis of novel this compound derivatives is a key step in exploring their therapeutic potential. A variety of synthetic strategies are employed to create libraries of compounds for biological screening. nih.gov For example, derivatives can be synthesized by reacting 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with other reagents to produce a range of fused pyridine structures, such as isoquinolines and pyrido[2,3-d]pyrimidines. nih.govresearchgate.net Another approach involves the Suzuki coupling reaction to synthesize 2-methyl-4-phenylpyridine (B85350) derivatives, with optimized conditions leading to significantly improved yields. researchgate.net

Researchers have also designed and synthesized 1-methyl-2-phenylpyridin-1-ium derivatives as potential broad-spectrum inhibitors of the FtsZ protein, a target for new antibacterial agents. acs.org These synthetic efforts often involve multi-step reaction sequences to introduce diverse functional groups and explore their impact on biological activity. acs.org

Scaffold Hopping and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies involve systematically modifying the chemical structure and assessing the impact on efficacy. For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, novel pyridine derivatives were designed based on the structure of known inhibitors. researchgate.net SAR studies on these compounds revealed that specific substitutions on the pyridine ring could significantly increase inhibitory activity. researchgate.net

Similarly, SAR studies on pyrazolopyridine derivatives as inhibitors of enterovirus replication have shown that modifications at different positions of the scaffold can dramatically alter antiviral activity. nih.gov Quantitative structure-activity relationship (QSAR) models have also been developed for 4-methyl-2-(p-substitutedphenyl) quinoline (B57606) derivatives to predict their antifungal activity, highlighting the importance of properties like lipophilicity. researchgate.net

The following table presents key findings from SAR studies on related pyridine derivatives:

| Compound Series | Biological Target | Key SAR Findings | Reference |

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives | A₃ Adenosine Receptors | Ethyl groups at the 2- and 4-positions were favored over methyl groups for selectivity. | nih.gov |

| Pyrazolopyridine derivatives | Enterovirus Replication | An isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position resulted in high selectivity. | nih.gov |

| Phenylpicolinamide sorafenib (B1663141) derivatives | Antitumor Activity | Replacement of the diarylurea moiety of sorafenib with a phenylpicolinamide moiety was beneficial for activity. | researchgate.net |

Interactions with Biological Targets

The therapeutic effects of this compound derivatives stem from their interactions with specific biological targets, such as enzymes and receptors. ontosight.ai For example, certain pyridine derivatives have been designed to inhibit dipeptidyl peptidase-4 (DPP-4) by interacting with key amino acid residues in the enzyme's active site, such as Arg125. researchgate.net Docking studies have been employed to visualize and understand these interactions, guiding further optimization of the compounds. researchgate.net

In another example, 1-methyl-2-phenylpyridin-1-ium derivatives were designed to target the FtsZ protein in bacteria. acs.org The introduction of various hydrophobic fragments was intended to enhance interactions with the hydrophobic gap of the FtsZ protein. acs.org The versatility of the pyridine scaffold allows for the fine-tuning of these interactions to achieve high potency and selectivity for the intended biological target.

Analytical Chemistry Methodologies

Derivatization for Enhanced Spectrometric Detection

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection and analysis by methods such as mass spectrometry. greyhoundchrom.com Pyridine-containing reagents are utilized for this purpose. For instance, 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) is a derivatization reagent that can covalently tag molecules containing carboxylic acid and aldehyde groups. acs.orgnih.gov This "charge-tagging" enhances the sensitivity of their detection in positive ionization mode mass spectrometry. acs.orgnih.gov

While specific derivatization methods for this compound itself are not extensively detailed in the provided context, the broader use of pyridine derivatives as derivatizing agents highlights a potential application area. The principle involves reacting the analyte with a pyridine-containing molecule to form a derivative with improved ionization efficiency or other desirable properties for analysis. For example, 2-fluoro-1-methyl pyridinium (B92312) (FMP)-based reagents are known to target phenolic and primary amine groups for derivatization. mdpi.com This approach is particularly useful for the analysis of complex biological samples where target analytes may be present in low concentrations or ionize poorly. acs.org

Applications in Chromatographic Separations

Derivatives of this compound are significant in the field of analytical chemistry, particularly in the development of advanced chromatographic separation techniques. Their rigid structure and potential for modification make them valuable components in creating selective stationary phases for high-performance liquid chromatography (HPLC). These applications primarily focus on the challenging task of separating complex mixtures, including enantiomers, which are critical in pharmaceutical and chemical industries.

The core utility of these derivatives lies in their incorporation into chiral stationary phases (CSPs). A chiral stationary phase is a specialized chromatographic packing material designed to separate enantiomers—non-superimposable mirror-image molecules. The phenylpyridine framework can be functionalized to create specific interaction sites that differentiate between the enantiomers of an analyte.

Research has demonstrated the effectiveness of phenylpyridine structures in chiral recognition. While direct studies on this compound as the primary chiral selector are not extensively documented, the broader class of 2-phenylpyridine derivatives serves as a strong indicator of their potential. For instance, research into the enantioseparation of complex molecules like tris(2-phenylpyridine) iridium(III) has shown success using polysaccharide-based chiral stationary phases. nih.govresearchgate.net In these cases, the phenylpyridine-containing analyte interacts differently with the chiral environment of the column, allowing for its separation. nih.gov

Furthermore, studies on newly synthesized chiral azole compounds, which include rigid pyridine ring structures, highlight the role of these moieties in achieving enantiomeric separation. mdpi.com The rigid structure of a pyridine ring fused with other moieties is noted as being generally easier for chiral selectors to differentiate. mdpi.com This principle underscores the potential of this compound derivatives as components of either the stationary phase or the analyte, where their defined stereochemical properties can be exploited for effective separation.

The development of novel chiral stationary phases often involves synthesizing complex structures where a molecule like a this compound derivative could be attached to a solid support, such as silica (B1680970) gel. The specific functional groups on the derivative would then govern the separation mechanism, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, all contributing to differential retention of enantiomers.

The table below summarizes representative research findings on the chromatographic separation involving phenylpyridine-type structures, illustrating the techniques and outcomes.

Interactive Data Table: Chromatographic Separations Using Phenylpyridine Derivatives

| Derivative/Analyte Class | Chromatography Technique | Stationary Phase Used | Analytes Separated | Key Research Finding | Citation |

| Tris(2-phenylpyridine) iridium(III) | HPLC | Immobilized amylose (B160209) 3,5-dimethylphenylcarbamate (Chiralpak IA) | Enantiomers of the iridium complex | Successful direct separation of the enantiomers was achieved. | nih.govresearchgate.net |

| Tris(2-phenylpyridine) iridium(III) analog | HPLC | Coated cellulose (B213188) 3,5-dimethyl-phenylcarbamate (Chiralcel OD) | Enantiomers of the alkoxy-substituted iridium complex | The analog was effectively separated using a cellulose-based stationary phase. | nih.govresearchgate.net |

| Chiral Azole Compounds (with pyridine moiety) | HPLC | Derivatized maltodextrin (B1146171) (MaltoShell) and amylose (Chiralpack IA-3) | Newly synthesized oxazole, thiazole, and pyridine derivatives | The Maltodextrin-based column successfully separated ten out of twelve new chiral compounds. | mdpi.com |

| Planar Chiral Ferrocenylpyridine Derivatives | HPLC | Polysaccharide-based (Chiralcel OD-H, OJ-H; Chiralpak AD-H, AS-H) | Enantiomers of synthesized ferrocenylpyridine derivatives | The enantiomeric purity of the synthesized compounds was successfully determined via HPLC. | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。